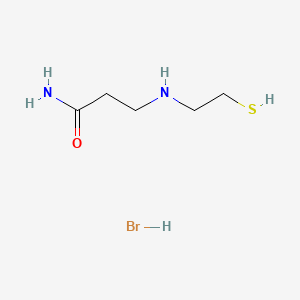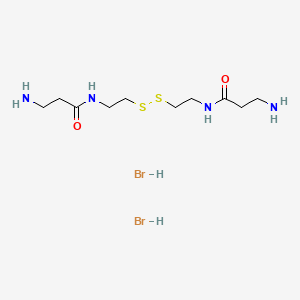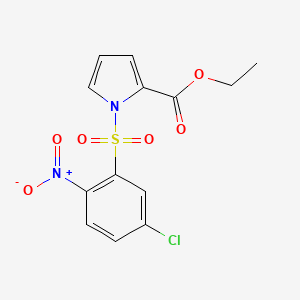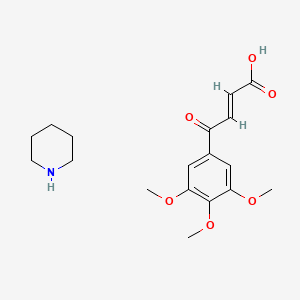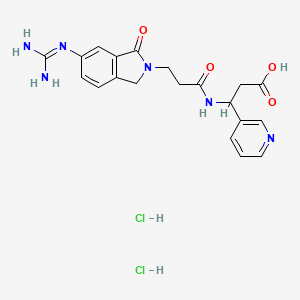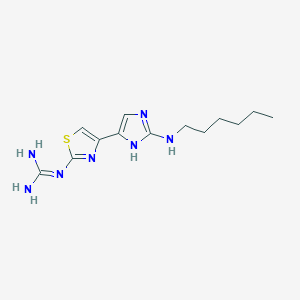
10-Nonadecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- is an organic compound that belongs to the class of amides It is structurally characterized by the presence of a hydroxy-methoxyphenyl group attached to a nonadecenamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Applications De Recherche Scientifique
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in pain management and cancer treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- involves its interaction with specific molecular targets and pathways. It is known to act as an agonist of the vanilloid receptor (TRPV1), which is involved in pain perception and inflammation. By binding to this receptor, the compound can modulate pain signals and reduce inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide: Similar structure but with a shorter alkyl chain.
Nonivamide: An analog of capsaicin with similar biological activities.
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
95548-11-1 |
|---|---|
Formule moléculaire |
C27H45NO3 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]nonadec-10-enamide |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(30)28-23-24-20-21-25(29)26(22-24)31-2/h10-11,20-22,29H,3-9,12-19,23H2,1-2H3,(H,28,30)/b11-10- |
Clé InChI |
GLFCOGCSASQHDV-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




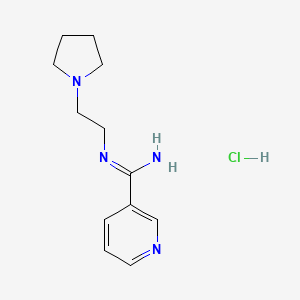
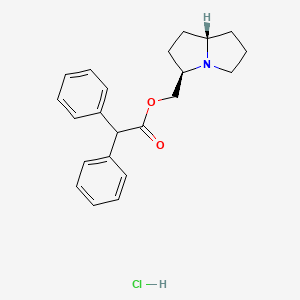

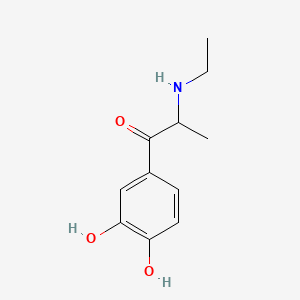
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
